2-Oxoglutarate disodique

Vue d'ensemble

Description

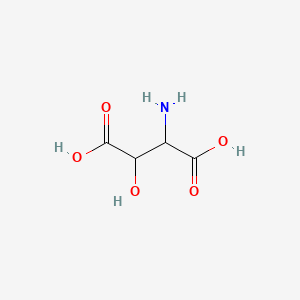

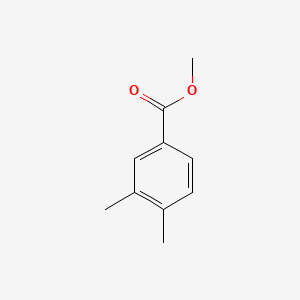

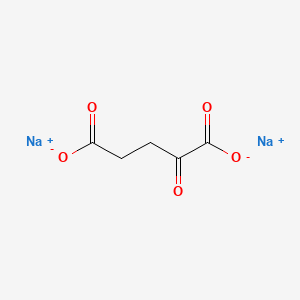

Disodium 2-oxoglutarate, also known as α-Ketoglutaric acid disodium salt hydrate or Sodium 2-oxoglutarate dibasic hydrate, is an essential metabolite in virtually all organisms . It participates in a variety of biological processes including anti-oxidative defence, energy production, signalling modules, and genetic modification . This compound is a weak acid containing five atoms of carbon, two carboxylic acid groups, and a ketone moiety .

Synthesis Analysis

The enzymatic systems and the metabolic networks mediating the synthesis of Disodium 2-oxoglutarate involve enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases . These enzymes directly contribute to the formation of Disodium 2-oxoglutarate .Molecular Structure Analysis

The linear formula of Disodium 2-oxoglutarate is C5H4O5Na2· xH2O . It has a molecular weight of 190.06 (anhydrous basis) .Chemical Reactions Analysis

Disodium 2-oxoglutarate is an intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It lends itself to a variety of chemical manipulations, thus affording value-added products with numerous commercial applications .Physical And Chemical Properties Analysis

Disodium 2-oxoglutarate is a grade analytical standard with a quality level of 100 . It has an assay of ≥95% . The storage temperature is 2-8°C .Applications De Recherche Scientifique

Régulation de l'issue des maladies et de l'hypoxie

Le 2-oxoglutarate disodique joue un rôle dans la régulation des mécanismes biologiques en conditions hypoxiques, ce qui peut affecter l'issue des maladies. Il entre en compétition avec d'autres molécules pour inhiber les enzymes contenant le domaine prolyl hydroxylase (PHD), ce qui a un impact sur des processus tels que l'apoptose, l'infiltration immunitaire et l'intégrité de la barrière hémato-encéphalique .

Signalisation cellulaire

Ce composé est impliqué dans la signalisation cellulaire en régulant la synthèse de l'AMP cyclique (AMPc) dans Escherichia coli, reflétant l'état nutritionnel cellulaire par ses niveaux . Il agit comme une molécule de signalisation reliant le métabolisme de l'azote et du carbone .

Modification génétique

Les oxygénases dépendantes du this compound utilisent des substrats protéiques pour diverses fonctions, notamment la stabilisation structurelle, la détection de l'oxygène, la régulation dépendante des histones et d'autres rôles dans la modification génétique .

Voies métaboliques

C'est un métabolite essentiel du cycle de l'acide tricarboxylique (TCA), participant à la défense antioxydante, à la production d'énergie et à la modification génétique .

Implications thérapeutiques

Les inhibiteurs de PHD peuvent entrer en compétition avec le this compound, offrant des implications thérapeutiques potentielles pour les maladies où les activités de PHD jouent un rôle .

Diversité biochimique

La diversité biochimique des oxygénases dépendantes du this compound est significative, ces enzymes catalysant un large éventail de transformations biochimiques dans différents tissus .

Métabolisme des plantes

Chez les plantes, les dioxygénases dépendantes du this compound sont impliquées dans des voies majeures telles que la biosynthèse des flavonoïdes, des gibbérellines, des alcaloïdes et de l'éthylène .

Diversification du métabolisme secondaire

Les événements de duplication génique impliquant les dioxygénases dépendantes du this compound ont conduit à une diversification du métabolisme secondaire, aboutissant à différentes réactions enzymatiques au sein des plantes .

Mécanisme D'action

Target of Action

Disodium 2-oxoglutarate, also known as α-Ketoglutarate (AKG), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases . These enzymes directly contribute to the formation of KG .

Mode of Action

Disodium 2-oxoglutarate interacts with its targets, the aforementioned enzymes, to mediate the synthesis of AKG . This interaction results in changes in various biological processes including anti-oxidative defense, energy production, signaling modules, and genetic modification .

Biochemical Pathways

Disodium 2-oxoglutarate is a key intermediate of the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It participates in a multitude of metabolic processes, including anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . The TCA cycle is a very efficient metabolic pathway designed to extract reducing power during the catabolism of acetyl-CoA with the concomitant production of high energy triphosphate nucleotides .

Result of Action

The molecular and cellular effects of Disodium 2-oxoglutarate’s action are diverse due to its involvement in various biological processes. For instance, it has been demonstrated that AKG, through enhanced production of proline and hydroxyproline, could help bone tissue formation .

Action Environment

The action, efficacy, and stability of Disodium 2-oxoglutarate can be influenced by various environmental factors. For example, the generation of KG in a sustainable and environmentally-neutral manner is a major ongoing research endeavor . The efficacy of microbial systems in providing an effective platform to generate this moiety and the molecular strategies involving genetic manipulation, abiotic stress, and nutrient supplementation that result in the optimal production of AKG are being evaluated .

Safety and Hazards

Orientations Futures

Disodium 2-oxoglutarate possesses immense commercial value as it is utilized as a nutritional supplement, a therapeutic agent, and a precursor to a variety of value-added products such as ethylene and heterocyclic compounds . The generation of Disodium 2-oxoglutarate in a sustainable and environmentally-neutral manner is a major ongoing research endeavour . Microbial systems and their components acting via the metabolic networks and the resident enzymes are well poised to provide effective biotechnological tools that can supply renewable Disodium 2-oxoglutarate globally .

Propriétés

InChI |

InChI=1S/C5H6O5.Na/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRYXSKURSLOCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(=O)O.[Na] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22202-68-2, 17091-15-5 | |

| Details | Compound: Pentanedioic acid, 2-oxo-, sodium salt (1:?) | |

| Record name | Pentanedioic acid, 2-oxo-, sodium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22202-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Pentanedioic acid, 2-oxo-, sodium salt (1:?) | |

| Record name | Pentanedioic acid, 2-oxo-, sodium salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17091-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

169.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

305-72-6 | |

| Record name | Disodium α-ketoglutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does disodium 2-oxoglutarate influence astaxanthin production in Haematococcus ?

A1: The research demonstrates that disodium 2-oxoglutarate supplementation significantly enhances astaxanthin accumulation in Haematococcus pluvialis []. The study suggests that this effect is linked to disodium 2-oxoglutarate's role in redirecting carbon flux towards the biosynthesis pathways of both astaxanthin and fatty acids within the microalgae []. This highlights disodium 2-oxoglutarate's potential as a valuable tool for boosting the production of this high-value pigment in Haematococcus cultures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.